2-(dimethylamino)-7-methyl-4H-3,1-benzoxazin-4-one

Description

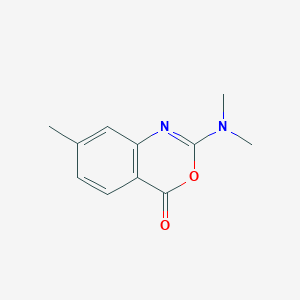

2-(Dimethylamino)-7-methyl-4H-3,1-benzoxazin-4-one (CAS: 866143-01-3, C₁₁H₁₂N₂O₂) is a heterocyclic compound featuring a benzoxazinone core substituted with a dimethylamino group at position 2 and a methyl group at position 5. Its synthesis typically involves intramolecular cyclization under acidic anhydrous conditions, as demonstrated in related benzoxazinone derivatives .

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)-7-methyl-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-4-5-8-9(6-7)12-11(13(2)3)15-10(8)14/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFMPOUIUJQIFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)OC(=N2)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-7-methyl-4H-3,1-benzoxazin-4-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminophenol with a suitable aldehyde or ketone, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-7-methyl-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzoxazines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

The compound has been investigated for its biological activities, particularly as an antimicrobial and anticancer agent. Studies have shown that derivatives of benzoxazinones exhibit significant inhibition against various cancer cell lines and bacterial strains. For instance, the synthesis of 2-(dimethylamino)-7-methyl-4H-3,1-benzoxazin-4-one derivatives has been linked to enhanced activity against resistant bacterial strains, making it a candidate for further development in antibiotic therapies .

Mechanistic Insights

The mechanism of action for these compounds often involves the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. For example, structural modifications on the benzoxazine scaffold can lead to increased affinity for target enzymes such as topoisomerases or kinases .

Materials Science

Polymer Chemistry

In materials science, this compound is utilized as a monomer in the synthesis of functional polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. The polymerization of this compound leads to materials that are responsive to environmental stimuli, which can be useful in applications ranging from drug delivery systems to smart coatings .

Nanotechnology

The compound has also been explored in nanotechnology for creating nanocomposites with enhanced properties. By integrating nanoparticles with benzoxazine-based polymers, researchers have achieved materials with improved electrical conductivity and thermal resistance. These nanocomposites are being studied for applications in electronics and energy storage devices .

Case Study 1: Antimicrobial Activity

A study published in Pharmaceutical Research demonstrated that derivatives of this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research involved synthesizing various derivatives and assessing their Minimum Inhibitory Concentration (MIC) values against selected bacterial strains. The results indicated that certain modifications significantly enhanced antibacterial efficacy .

Case Study 2: Cancer Cell Inhibition

In another investigation reported by Journal of Medicinal Chemistry, researchers synthesized a series of benzoxazine derivatives and evaluated their cytotoxic effects on human cancer cell lines. The study found that specific structural features within the benzoxazine framework correlated with increased cytotoxicity, suggesting potential pathways for developing new anticancer drugs .

Data Tables

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-7-methyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The most structurally analogous compound to 2-(dimethylamino)-7-methyl-4H-3,1-benzoxazin-4-one is 2-(dimethylamino)-7-fluoro-4H-3,1-benzoxazin-4-one (CAS: 866143-02-4, C₁₀H₉FN₂O₂), which replaces the methyl group at position 7 with a fluorine atom . The differences in substituents lead to distinct physicochemical and electronic properties:

In contrast, the fluoro analog’s electronegative substituent increases polarity, which could favor solubility in polar solvents and alter reactivity in nucleophilic or electrophilic reactions .

Reactivity and Functional Group Influence

The dimethylamino group at position 2 plays a critical role in modulating electronic effects. Comparisons with ethyl 4-(dimethylamino) benzoate and 2-(dimethylamino) ethyl methacrylate () suggest that the placement of the dimethylamino group within a heterocyclic system (as in the target compound) reduces its electron-donating capacity compared to ester or methacrylate derivatives. This difference could lower the compound’s susceptibility to oxidation or hydrolysis, enhancing stability in biological or synthetic environments .

Biological Activity

2-(dimethylamino)-7-methyl-4H-3,1-benzoxazin-4-one, a compound belonging to the benzoxazine class, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 866143-01-3

- Molecular Formula : C11H12N2O2

The compound features a benzene ring fused with an oxazine ring, which contributes to its unique chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various monomeric alkaloids found that compounds similar to this benzoxazine demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (mg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Highly Active |

| Escherichia coli | 0.025 | Highly Active |

| Bacillus subtilis | 0.005 | Active |

| Candida albicans | 0.016 | Moderate |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that benzoxazine derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and blocking cell cycle progression. The mechanism involves the modulation of specific signaling pathways associated with cancer cell survival.

In one study, derivatives similar to this compound were noted to inhibit the activity of enzymes critical for tumor growth, suggesting a potential role as a therapeutic agent in cancer treatment .

Table 2: Anticancer Activity Studies

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of Apoptosis |

| HeLa (Cervical Cancer) | 10 | Cell Cycle Arrest |

| A549 (Lung Cancer) | 12 | Inhibition of Tumor Growth Enzymes |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Receptor Modulation : It may bind to specific receptors on cell membranes, altering signal transduction pathways that lead to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in microbial cells, leading to cell death.

Case Studies

A notable case study involved the synthesis and evaluation of several benzoxazine derivatives for their antimicrobial efficacy against plant pathogens. The results indicated that these compounds effectively inhibited the growth of fungi such as Fusarium culmorum and Rhizoctonia solani, demonstrating potential applications in agricultural settings .

Q & A

Q. Table 1: Comparative Biological Activity of Benzoxazinone Derivatives

| Compound | Substituents | Biological Activity (IC₅₀, μM) | Reference |

|---|---|---|---|

| 2-Dimethylamino-7-methyl | NMe₂, 7-Me | 12.3 (CYP inhibition) | |

| 2-Ethoxy-4H-3,1-benzoxazin | OEt | 8.7 (Antimicrobial) | |

| 7-Amino-2,2-dimethyl | NH₂, 2-Me₂ | 5.2 (Enzyme inhibition) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.